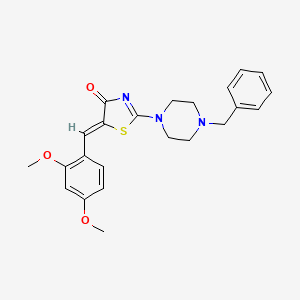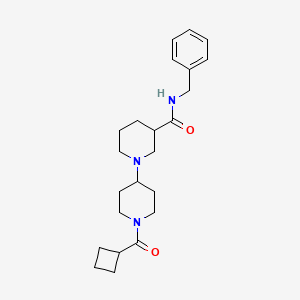![molecular formula C16H25ClN2O2 B6117100 1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6117100.png)
1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PNU-282987 and is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors.
作用機序
PNU-282987 is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors. When PNU-282987 binds to these receptors, it causes the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This activation of the α7 nicotinic acetylcholine receptors has been shown to improve cognitive function, reduce inflammation, and have anti-tumor effects.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have a variety of biochemical and physiological effects. In the central nervous system, PNU-282987 has been shown to improve cognitive function and memory by increasing the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. Inflammation studies have shown that PNU-282987 can reduce cytokine production and inflammation by inhibiting the activation of NF-κB and other pro-inflammatory pathways. Additionally, PNU-282987 has been shown to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells.
実験室実験の利点と制限
One of the main advantages of using PNU-282987 in lab experiments is its selectivity for the α7 subtype of nicotinic acetylcholine receptors. This selectivity allows researchers to study the specific effects of activating these receptors without the confounding effects of activating other subtypes. Additionally, PNU-282987 has been extensively studied and has a well-established mechanism of action. However, one limitation of using PNU-282987 in lab experiments is its relatively low potency compared to other nicotinic acetylcholine receptor agonists. This can make it more difficult to achieve the desired effects at lower concentrations.
将来の方向性
There are several future directions for research on PNU-282987. One area of interest is the potential use of PNU-282987 in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand the anti-inflammatory and anti-tumor effects of PNU-282987 and its potential as a therapeutic agent for these conditions. Finally, there is a need for the development of more potent analogs of PNU-282987 that can achieve the desired effects at lower concentrations.
合成法
The synthesis of PNU-282987 involves a multi-step process that starts with the reaction of 4-methoxyphenol with 2-chlorobut-3-en-1-ol to form 4-(4-methoxyphenoxy)but-2-en-1-ol. This intermediate is then reacted with 4-methylpiperazine to form the final product, 1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride.
科学的研究の応用
PNU-282987 has been used in a variety of scientific research applications, including studies on the central nervous system, inflammation, and cancer. In the central nervous system, PNU-282987 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Inflammation studies have shown that PNU-282987 can reduce cytokine production and inflammation in animal models of sepsis and arthritis. Additionally, PNU-282987 has been shown to have anti-tumor effects in animal models of lung cancer.
特性
IUPAC Name |
1-[(E)-4-(4-methoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-17-10-12-18(13-11-17)9-3-4-14-20-16-7-5-15(19-2)6-8-16;/h3-8H,9-14H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKMRMMRCUMUMV-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CCOC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/COC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)

![2,3-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6117035.png)

![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6117072.png)
![methyl 5-(4-methoxy-2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6117077.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)

![4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol](/img/structure/B6117110.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B6117112.png)
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6117118.png)
![3-({2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6117119.png)
